3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
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Overview
Description
3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophene Moiety: The thiophene groups can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a thiophene boronic acid derivative with a halogenated benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism by which 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene moiety can interact with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(thiophen-2-yl)methylbenzamide: Lacks the additional thiophene moiety.
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide: Lacks the chlorine atom on the benzamide core.
Uniqueness
3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to the presence of both the chlorine atom and the thiophene moiety, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
3-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS2/c17-13-4-1-3-11(9-13)16(19)18-15(12-6-8-20-10-12)14-5-2-7-21-14/h1-10,15H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXDHCFQHNZUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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